molecular formula C₂₄H₂₈D₃FO₆ B1158506 Fluperolone Acetate-d3

Fluperolone Acetate-d3

Cat. No.: B1158506
M. Wt: 437.52
Attention: For research use only. Not for human or veterinary use.
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Description

Fluperolone Acetate-d3 is a deuterated derivative of fluperolone acetate, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Its chemical structure includes a deuterium-substituted acetate group, enhancing its utility in pharmacokinetic and metabolic studies via isotope tracing. The molecular formula is C₂₄H₃₁FO₆ (molar mass: 434.5 g/mol), and its systematic IUPAC name is 9-Fluoro-11β,17α-dihydroxy-17-(S)-lactoylandrosta-1,4-dien-3-one 17β-Acetate-d3 . Clinically, fluperolone acetate is used to manage psychiatric disorders in geriatric populations, particularly addressing agitation, hallucinations, and delusions.

Properties

Molecular Formula

C₂₄H₂₈D₃FO₆

Molecular Weight

437.52

Synonyms

(11β,17α)-17-[(2S)-2-(Acetyloxy-d3)-1-oxopropyl]-9-fluoro-11,17-dihydroxyandrosta-1,4-dien-3-one;  9-Fluoro-11β,17α-dihydroxy-17-(S)-lactoylandrosta-1,4-dien-3-one 17β-Acetate-d3;  9α-Fluoro-11β,17α,21-trihydroxy-21-methylpregna-1,4-diene-3,20-dione 21

Origin of Product

United States

Comparison with Similar Compounds

Cyproterone Acetate-d3

  • Molecular Formula : C₂₄H₂₆D₃ClO₄
  • Key Features : A deuterated antiandrogen used in hormone therapy and metabolic studies. Unlike this compound, it contains a chlorine atom and lacks fluorination, altering receptor specificity.
  • Applications : Primarily used in prostate cancer research and androgen-dependent conditions .

Flumethasone-d3 Acetate

  • Molecular Formula: Not explicitly stated in evidence, but inferred to mirror non-deuterated flumethasone acetate (C₂₄H₃₂F₂O₇) with deuterium substitution.
  • Key Features : A deuterated glucocorticoid with potent anti-inflammatory effects. Structurally distinct due to dual fluorination at the 6α and 9α positions.
  • Applications : Utilized in tracer studies for dermal inflammation models .

Medroxyprogesterone Acetate-d3

  • Molecular Formula : C₂₄H₃₄D₃O₄ (inferred from HY-B0469S catalog entry).
  • Key Features : A deuterated progestin used in hormone replacement therapy and cancer research. Lacks fluorination and glucocorticoid activity, focusing instead on progesterone receptor modulation.
  • Applications : Laboratory standard for quantifying progesterone analogs in biological matrices .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Deuterium Position Primary Applications
This compound C₂₄H₃₁FO₆ 434.5 Acetate group (3×D) Geriatric psychiatry, adenovirus research
Cyproterone Acetate-d3 C₂₄H₂₆D₃ClO₄ ~443.9 (calculated) Acetate group (3×D) Prostate cancer, androgen studies
Flumethasone-d3 Acetate C₂₄H₃₂F₂O₇ (deuterated) ~494.5 (estimated) Acetate group (3×D) Dermal inflammation tracing
Medroxyprogesterone Acetate-d3 C₂₄H₃₄D₃O₄ ~428.6 (estimated) Acetate group (3×D) Hormone assay standards

Key Differentiators

  • Fluorination : this compound and Flumethasone-d3 Acetate contain fluorine atoms, enhancing glucocorticoid receptor affinity. Cyproterone and Medroxyprogesterone lack fluorination, focusing on androgen/progesterone pathways.
  • Clinical Applications : this compound uniquely addresses neuropsychiatric and antiviral mechanisms, unlike others focused on oncology or hormonal regulation .
  • Isotope Utility : All compounds enable metabolic tracing, but deuterium placement (acetate group in all cases) ensures consistent use in mass spectrometry-based assays .

Research Findings and Implications

  • This compound Synergy : Evidence suggests enhanced efficacy when combined with Debendrin, improving bioavailability and neuropsychiatric outcomes in elderly patients .
  • Safety Profile: Unlike non-deuterated steroids, deuterated analogs like Medroxyprogesterone Acetate-d3 show reduced hepatotoxicity in preclinical models, likely due to altered metabolic pathways .
  • Analytical Challenges: Deuterated steroids require advanced chromatographic separation (e.g., acetonitrile-d3 buffers) to resolve from non-deuterated counterparts .

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